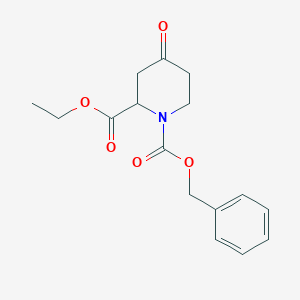

1-benzyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate

Description

1-Benzyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate is a chiral piperidine derivative characterized by:

- Core structure: A six-membered piperidine ring with a ketone group at the 4-position.

- Substituents: A benzyl ester at position 1 and an ethyl ester at position 2.

- Stereochemistry: The (2S) configuration ensures enantioselectivity, critical for applications in asymmetric synthesis and pharmaceuticals.

This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors .

Properties

IUPAC Name |

1-O-benzyl 2-O-ethyl 4-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-2-21-15(19)14-10-13(18)8-9-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,14H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDMXXVHUGJXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves multi-step transformations starting from suitably protected piperidine derivatives. The key steps include:

- Protection and functionalization of the piperidine nitrogen and ring carbons.

- Introduction of benzyl and ethyl ester groups at the 1- and 2-positions respectively.

- Installation of the 4-oxo functionality on the piperidine ring.

- Control of stereochemistry to obtain the (2S)-enantiomer.

Detailed Synthetic Route from Patent Literature

A representative and industrially relevant synthetic route is described in US Patent US9035062B2, which provides a process for preparing optically active piperidine derivatives structurally related to the target compound. The process involves the following key steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Removal of benzyloxycarbonyl group from a protected piperidine derivative (Formula A to B) | Hydrogenolysis or acidic conditions | Starting material is a known compound |

| 2 | Trifluoroacetylation of nitrogen atom on piperidine (Formula B to C) | Trifluoroacetylating agent (e.g., trifluoroacetic anhydride), base (e.g., triethylamine) | Excess base used (2-6 eq), solvent such as dichloromethane |

| 3 | Substitution of hydroxyl group at 5-position with benzyloxyamine (Formula C to D) | Benzyloxyamine, hydroxyl activating agent | Enables introduction of benzyl group |

| 4 | Detrifluoroacetylation to remove protecting group (Formula D to E) | Mild acidic or basic hydrolysis | Restores free amine functionality |

| 5 | Intramolecular urea formation and side chain conversion (Formula E to F) | Cyclization conditions, carbamoylation, esterification | Leads to final optically active product |

The stereochemical integrity is preserved throughout the process, yielding the (2S,5R)-configured compound with high optical purity.

Alternative Synthetic Approaches

Additional synthetic methods reported in the literature include:

Esterification of Piperidine-1,3-dicarboxylates : As described in peer-reviewed syntheses, the benzyl and ethyl esters can be introduced via selective esterification of piperidine dicarboxylic acid derivatives using benzyl chloroformate and ethyl alcohol under basic conditions.

Use of Protecting Groups and Selective Functionalization : The use of protecting groups such as tosyl (Ts) and benzyloxycarbonyl (Cbz) facilitates selective functionalization of the piperidine ring nitrogen and hydroxyl groups, enabling stepwise construction of the target molecule.

Chiral Resolution and Enantioselective Synthesis : Methods to obtain the (2S)-enantiomer typically involve either chiral starting materials or chiral catalysts to induce stereoselectivity during ring functionalization and esterification steps.

Reaction Conditions and Reagents

| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzyloxycarbonyl removal | Hydrogen, Pd/C or acid | Ethanol or aqueous | Room temp to reflux | >90 | Clean deprotection |

| Trifluoroacetylation | Trifluoroacetic anhydride, triethylamine | DCM or THF | 0°C to RT | 85-95 | Excess base ensures selective mono-substitution |

| Hydroxyl substitution with benzyloxyamine | Benzyloxyamine, activating agent (e.g., DCC) | DCM | 0°C to RT | 80-90 | Activates hydroxyl for nucleophilic substitution |

| Detrifluoroacetylation | Mild acid/base | Aqueous or organic | RT | 90 | Restores free amine |

| Intramolecular urea formation | Carbamoyl chloride or equivalent | Organic solvent | RT to reflux | 75-85 | Cyclization to diazabicyclooctane derivative |

Mechanistic Insights

Trifluoroacetylation : The nitrogen atom of the piperidine ring is selectively trifluoroacetylated to protect it during subsequent transformations. The use of excess base prevents over-acylation and facilitates selective removal later.

Benzyloxyamine Substitution : The hydroxyl group at the 5-position is activated (e.g., via carbodiimide coupling agents) to allow nucleophilic substitution by benzyloxyamine, introducing the benzyl protecting group.

Intramolecular Urea Formation : This cyclization step forms a bicyclic urea structure, crucial for the final compound’s biological activity and stereochemical stability.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Patent US9035062B2 route | Protected piperidine derivative (Formula A) | Deprotection, trifluoroacetylation, substitution, deprotection, cyclization | High yield, stereoselective, scalable | Multi-step, requires careful control of conditions |

| Esterification of dicarboxylates | Piperidine dicarboxylic acid | Selective esterification with benzyl chloroformate and ethanol | Straightforward, uses common reagents | May require chiral resolution |

| Protecting group strategy | Piperidine derivatives with Cbz, Ts groups | Stepwise protection and functionalization | Enables selective transformations | Additional purification steps |

Chemical Reactions Analysis

Types of Reactions

1-benzyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

Oxidation Products: Hydroxylated derivatives, carboxylated derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various alkylated or arylated piperidine derivatives.

Scientific Research Applications

1-benzyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to alterations in metabolic pathways and physiological processes.

Comparison with Similar Compounds

Piperidine-Based Analogs

Piperidine derivatives share the six-membered ring but differ in substituents and functional groups.

Key Observations :

- The 4-oxo group in the target compound enhances electrophilicity, enabling nucleophilic additions at C4, whereas hydroxyl or unsubstituted analogs lack this reactivity .

- Ethyl vs. methyl esters : Ethyl esters (as in the target compound) offer improved lipid solubility compared to methyl esters, influencing pharmacokinetics in drug design .

Pyrrolidine-Based Analogs

Pyrrolidine derivatives feature a five-membered ring, altering ring strain and conformational flexibility.

Key Observations :

- Ring size : Pyrrolidines exhibit greater ring strain, favoring nucleophilic ring-opening reactions compared to piperidines .

- Functional groups : Fluorine and azide substitutions enable specialized applications (e.g., imaging, bioconjugation), whereas the target piperidine derivative’s 4-oxo group is more suited for carbonyl chemistry .

Key Observations :

- Piperidine dicarboxylates generally require standard laboratory precautions, but tert-butyl derivatives may pose higher irritation risks .

Biological Activity

1-Benzyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate, with the CAS Number 1389251-05-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.

- Chemical Formula : C16H19NO5

- Molecular Weight : 305.33 g/mol

- Purity : Typically ≥ 90% in commercial preparations .

Biological Activity Overview

This compound has been investigated for its antiproliferative properties, particularly against cancer cell lines. The compound's structure suggests potential interactions with cellular targets involved in tumor growth and proliferation.

The primary mechanism by which this compound exhibits biological activity is through its interaction with the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L1210 | >20 | Inactive |

| CEM | 0.75 | Significant antiproliferative effect |

| HeLa | 0.70 | Induces apoptosis |

These results indicate that the compound selectively targets cancer cells while sparing normal human cells, as shown by a lack of significant effect on peripheral blood mononuclear cells (PBMC) at concentrations above 20 µM .

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with the compound led to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. For instance:

- At an IC50 concentration (0.75 µM), the percentage of K562 cells in G2/M increased from 22.2% to 33.6%.

- At an IC75 concentration (1.0 µM), this increased further to 34.9% .

This suggests a potential application in targeting specific phases of the cell cycle for therapeutic purposes.

Study on Cancer Cell Lines

A study published in April 2020 evaluated the antiproliferative activity of several derivatives of piperidine compounds, including this compound. The study found that this compound effectively inhibited the growth of HeLa and CEM cells with IC50 values indicating strong potency compared to other tested compounds .

Apoptosis Induction

Further research indicated that treatment with this compound led to a significant increase in annexin-V positive cells, indicative of apoptosis. At IC50 concentrations, approximately 32.87% of treated cells underwent apoptosis compared to controls . This highlights its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-benzyl 2-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Structure Formation : Start with a (2S)-piperidine-4-one backbone. Protection of the amine group using benzyl chloroformate (Cbz-Cl) ensures regioselectivity.

Esterification : Introduce the ethyl ester group via nucleophilic acyl substitution under anhydrous conditions (e.g., using ethyl chloride and a base like triethylamine).

Oxidation Control : Maintain the 4-oxo group by avoiding strong reducing agents. Catalytic hydrogenation (H₂/Pd-C) can selectively remove protecting groups without reducing the ketone.

Q. Stereochemical Validation :

Q. Which analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer: Primary Techniques :

- NMR : ¹H/¹³C NMR to confirm benzyl/ethyl ester positions and piperidine ring conformation. The 4-oxo group appears as a deshielded carbonyl signal (~205-210 ppm in ¹³C NMR) .

- IR Spectroscopy : Verify ester C=O stretches (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment patterns.

Q. Resolving Discrepancies :

Q. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer :

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at –20°C to avoid hydrolysis of ester groups.

- Stability Monitoring : Perform periodic TLC or HPLC analysis (e.g., C18 column, acetonitrile/water gradient) to detect degradation products like free carboxylic acids .

Advanced Research Questions

Q. How does the 4-oxo group influence the compound’s reactivity in nucleophilic addition reactions, and what side reactions should be mitigated?

Methodological Answer : The 4-oxo group increases electrophilicity at the adjacent C3 and C5 positions, making it prone to:

Q. Mitigation Strategies :

Q. What computational methods can predict the compound’s conformational stability, and how do they align with experimental data?

Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model low-energy conformers. The 4-oxo group imposes a chair conformation with axial benzyl/ethyl esters.

- Validation : Compare computed NMR chemical shifts with experimental data (RMSD < 0.3 ppm for ¹H) .

Q. How can contradictory cytotoxicity data from in vitro vs. in vivo studies be systematically addressed?

Methodological Answer : Hypothesis-Driven Workflow :

Metabolic Stability : Test hepatic microsome (e.g., rat S9 fraction) incubation to identify metabolites that may explain in vivo toxicity .

Protein Binding : Use equilibrium dialysis to assess plasma protein binding differences across species.

Dose-Linear PK Modeling : Adjust for non-linear pharmacokinetics due to esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.